molecular formula C9H13NO B13503537 4-(Dimethylamino)-2-methylphenol

4-(Dimethylamino)-2-methylphenol

Cat. No.: B13503537
M. Wt: 151.21 g/mol
InChI Key: KBZBYSDLNIZSID-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methylphenol (CAS 50853-65-1) is a phenolic Mannich base with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound belongs to a significant class of organic chemicals characterized by the presence of both tertiary amine and phenolic hydroxyl functional groups within the same molecule, a structural feature it shares with widely used compounds like 2,4,6-tris(dimethylaminomethyl)phenol . This bifunctional nature is the source of its primary research value. In the field of polymer science, its tertiary amine functionality makes it highly valuable for investigating catalysis and acceleration, particularly in the curing of epoxy resins for applications in coatings, adhesives, sealants, and composite materials . Furthermore, as a versatile synthetic intermediate, it serves as a crucial building block in organic and medicinal chemistry. The presence of the phenolic hydroxyl and dimethylaminomethyl groups provides reactive sites for further chemical modification, enabling the synthesis of more complex molecules, such as Schiff bases, which are often explored for their biological activities, including potential cytotoxic properties . Researchers utilize this compound to develop novel chemical entities and study structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-(dimethylamino)-2-methylphenol

InChI

InChI=1S/C9H13NO/c1-7-6-8(10(2)3)4-5-9(7)11/h4-6,11H,1-3H3

InChI Key

KBZBYSDLNIZSID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)O

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanism

The classical approach involves a three-component Mannich reaction between:

  • Phenol or substituted phenol (2-methylphenol or o-cresol as the methyl-substituted phenol),
  • Formaldehyde or paraformaldehyde (as the source of the methylene group),
  • Dimethylamine (providing the dimethylamino substituent).

The reaction proceeds via in situ formation of an iminium ion from formaldehyde and dimethylamine, which then electrophilically attacks the activated aromatic ring of phenol at the ortho or para position relative to the hydroxyl group.

Use of Paraformaldehyde Depolymerization Liquid

A patent (CN102746168A) describes an improved method using the in situ depolymerization liquid of paraformaldehyde instead of aqueous formaldehyde solution. This approach offers advantages:

  • Avoids transportation and storage issues related to aqueous formaldehyde.
  • Reduces wastewater generation and energy consumption.
  • Reaction conditions: phenol and dimethylamine aqueous solution mixed at 0–70 °C, paraformaldehyde added over 0.5–1 hour, reaction at 30–100 °C for 1–4 hours.
  • Product isolation by oil-water separation and vacuum distillation.

This method is primarily for 2,4,6-tris(dimethylaminomethyl)phenol but principles apply to mono-substituted derivatives like 4-(dimethylamino)-2-methylphenol.

Alternative Synthetic Routes and Characterization

Schiff Base Formation as a Derivative Route

A study describes the synthesis of a Schiff base derived from 4-(dimethylamino)benzaldehyde and 2-amino-5-methylphenol, which involves:

  • Dissolving 0.01 mole of each reactant in ethanol at ~50 °C.
  • Slow addition and stirring for 2 hours.
  • Precipitation, filtration, and recrystallization.
  • Characterization by NMR, FT-IR, and elemental analysis.

While this is a derivative synthesis rather than direct preparation of this compound, it demonstrates the use of this compound in further synthetic applications.

Comparative Summary of Preparation Methods

Method Description Key Reagents Conditions Yield (%) Advantages Disadvantages
Mannich condensation with paraformaldehyde depolymerization liquid Phenol, dimethylamine, paraformaldehyde 0–70 °C mixing, 30–100 °C reaction, 1–4 h Not specified (high for trisubstituted) Reduced waste, avoids formaldehyde handling Focus on trisubstituted phenol, multi-step
Aminomethylation with N,N,N,N-tetramethylmethanediamine + CuCl catalyst Phenol, bisamine, CuCl catalyst 45–70 °C, atmospheric pressure, 3.5–4.5 h 92–100 High yield, high selectivity, mild conditions Requires catalyst, sensitive to conditions
Schiff base synthesis from 4-(dimethylamino)benzaldehyde and 2-amino-5-methylphenol 4-(Dimethylamino)benzaldehyde, 2-amino-5-methylphenol ~50 °C, ethanol solvent, 2 h Not specified Straightforward, well-characterized product Not direct synthesis of target phenol
Green solvent approach for related dimethylamino compounds Various amines, green solvents (CPME, 2-MeTHF) Mild conditions, reflux or 0 °C steps Improved yields Eco-friendly, safer solvents, milder conditions Specific to related compounds, adaptation needed

Research Findings and Practical Considerations

  • The use of paraformaldehyde depolymerization liquid is an industrially attractive method due to reduced environmental footprint and operational convenience.
  • Catalytic aminomethylation with copper(I) chloride offers excellent selectivity and yield for mono-substituted aminomethylphenols, including this compound analogs.
  • Reaction temperature and catalyst loading are critical parameters influencing product purity and yield.
  • Side reactions producing phenol-formaldehyde resins and poly-substituted phenols remain challenges but can be minimized by optimized conditions.
  • Green chemistry approaches are emerging to replace volatile organic solvents, enhancing sustainability of synthesis routes.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like bromine and chloromethane are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

4-(Dimethylamino)-2-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-(Dimethylamino)-2-methylphenol involves the generation of methemoglobin. This compound catalyzes the transfer of electrons from ferrohemoglobin to oxygen, forming methemoglobin. Methemoglobin then binds to cyanide ions, preventing them from inhibiting cellular respiration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent-driven properties are summarized below:

Compound Name Substituents Key Properties/Applications Reference
4-(Dimethylamino)-2-methylphenol 2-methyl, 4-dimethylamino Photodegradation product of dyes
4-(Dimethylamino)phenol 4-dimethylamino Listed in chemical handbooks
PBP-C2 4-ethoxy-3-methylphenyl, heptan chain Selective estrogen receptor degrader (SERD)
Ethyl 4-(dimethylamino) benzoate Ethyl ester, 4-dimethylamino Higher resin conversion efficiency
2-Methylphenol 2-methyl Regulated environmental contaminant
2-Methoxy-4-[(4-methylphenyl)aminomethyl]phenol 2-methoxy, 4-aminomethyl Schiff base potential
  • Alkoxy Chain Length : In the PBP series (e.g., PBP-C2, PBP-C4), increasing alkoxy chain length (e.g., ethoxy to dodecyloxy) correlates with varying synthetic yields (16–47%) and lipophilicity, which may influence biological activity .
  • Amino Group Variations: Replacing dimethylamino with diethylamino (e.g., in N-[4-Methylphenyl]-2-(diethylamino)acetamide ) or nitro groups (e.g., Phenol, 2-[[[4-(diethylamino)-2-methylphenyl]imino]methyl]-4-nitro ) alters electronic properties and reactivity.

Reactivity and Stability

  • Photodegradation: this compound is less stable under artificial light compared to simpler phenols like 2-methylphenol, producing volatile degradation byproducts (e.g., hexylenglycol) .
  • Resin Polymerization: Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher conversion degrees (73% vs. 63%) and superior physical properties due to enhanced electron-donating capacity .

Environmental and Regulatory Considerations

  • Environmental Presence: Simple methylphenols (e.g., 2-methylphenol, 3&4-methylphenol) are detected in contaminated sites and regulated due to health risks .

Pharmaceutical Relevance

  • Droloxifene: A structurally related SERD inducer, Droloxifene features a dimethylaminoethoxy group critical for estrogen receptor binding . The dimethylamino group’s position and linker length significantly influence biological activity compared to this compound.

Data Tables

Table 1: Reactivity in Resin Cements

Amine Co-initiator Degree of Conversion (%) Flexural Strength (MPa) Reference
Ethyl 4-(dimethylamino) benzoate 73 122
2-(Dimethylamino)ethyl methacrylate 63 98

Table 2: Environmental Detection of Phenolic Compounds

Compound Detection Sites Regulatory Exceedance Reference
2-Methylphenol 3/38 locations Yes
3&4-Methylphenol 3/38 locations Yes

Biological Activity

4-(Dimethylamino)-2-methylphenol, also known as DMAMP, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activities associated with DMAMP, highlighting its synthesis, mechanisms of action, and therapeutic implications based on recent studies.

This compound is a phenolic compound characterized by the presence of a dimethylamino group at the para position relative to the hydroxyl group. The synthesis of DMAMP typically involves the alkylation of 2-methylphenol with dimethylamine, resulting in a compound that possesses both hydrophilic and lipophilic characteristics.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of DMAMP and its derivatives. Research indicates that compounds containing the dimethylamino moiety exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a study reported that DMAMP derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM .

Anticancer Potential

The anticancer properties of DMAMP have been explored through various in vitro assays. A recent study investigated the cytotoxic effects of DMAMP on several cancer cell lines, revealing that it exhibits significant cytotoxicity, particularly against breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Cytotoxicity of DMAMP on Different Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HT-29 (Colon)15.0
A549 (Lung)20.0

Enzyme Inhibition

DMAMP has shown promise as an inhibitor of specific enzymes relevant in disease pathways. For example, it has been evaluated for its inhibitory effects on JNK1 (c-Jun N-terminal kinase), which plays a crucial role in cell proliferation and apoptosis. Molecular docking studies suggest that DMAMP binds effectively to the active site of JNK1, indicating its potential as a therapeutic agent in conditions where JNK1 is implicated .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study published in Suleyman Demirel University Journal, researchers synthesized a derivative of DMAMP and evaluated its anticancer activity against five different cancer cell lines. The results indicated that the compound significantly inhibited cell growth, with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of DMAMP derivatives against clinical isolates of bacteria. The study found that certain derivatives exhibited potent bactericidal activity, outperforming conventional antibiotics like ciprofloxacin in specific strains .

Q & A

Q. What are the primary synthetic routes for 4-(Dimethylamino)-2-methylphenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 2-methylphenol derivatives with dimethylamine under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMF can yield the target compound. Reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 for phenol:amine) are critical for minimizing byproducts such as over-alkylated species . Hazard analyses for gas evolution and exothermicity should precede scale-up .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer: Use a multi-spectroscopic approach:
  • 1H/13C NMR to confirm the dimethylamino group (δ ~2.8–3.2 ppm for N–CH3) and phenolic hydroxyl (δ ~5.5 ppm, exchangeable with D2O).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 165.1154).
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects, as demonstrated in related phenolic amines .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer: Stability studies should include:
  • Oxidative degradation : Monitor quinone formation via HPLC under acidic/oxidative conditions (e.g., H2O2/Fe²+) .
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (>200°C in inert atmospheres).
  • pH-dependent stability : The phenolic hydroxyl group may undergo ionization (pKa ~10), affecting solubility and reactivity in aqueous buffers .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance regioselectivity in this compound derivatives?

  • Methodological Answer:
  • Protecting group strategies : Temporarily block the phenolic –OH with acetyl groups to direct dimethylamine to the para position .
  • Catalytic systems : Palladium-mediated C–N coupling (e.g., Buchwald-Hartwig) improves regiocontrol but requires rigorous oxygen-free conditions .
  • Computational modeling : DFT calculations predict transition-state energies to identify optimal leaving groups (e.g., bromide vs. triflate) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., receptor binding vs. enzyme inhibition)?

  • Methodological Answer:
  • Dose-response assays : Use IC50/EC50 curves to differentiate nonspecific binding (e.g., at µM ranges) from targeted interactions (nM ranges) .
  • Mutagenesis studies : Modify receptor active sites (e.g., Ser/Ala substitutions) to isolate binding contributions of the dimethylamino group .
  • Metabolite profiling : LC-MS/MS to identify oxidation products (e.g., quinones) that may interfere with assays .

Q. How can spectroscopic contradictions (e.g., NMR splitting anomalies) be systematically addressed?

  • Methodological Answer:
  • Dynamic effects : Variable-temperature NMR (VT-NMR) to assess rotational barriers around the C–N bond .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD3 groups) to simplify splitting patterns .
  • Hybrid techniques : Combine NOESY with computational docking to resolve conformational ambiguities .

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